molecular formula C21H20FN3O6S B560079 Vonoprazan Fumarate CAS No. 1260141-27-2

Vonoprazan Fumarate

Numéro de catalogue: B560079
Numéro CAS: 1260141-27-2
Poids moléculaire: 461.5 g/mol
Clé InChI: ROGSHYHKHPCCJW-WLHGVMLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le fumarate de vonoprazan est un inhibiteur de la pompe à protons compétitif du potassium de première génération utilisé principalement pour le traitement des troubles liés à l’acidité, tels que les ulcères gastroduodénaux et l’œsophagite par reflux. Il est également utilisé en association avec des antibiotiques pour l’éradication d’Helicobacter pylori . Contrairement aux inhibiteurs de la pompe à protons traditionnels, le fumarate de vonoprazan offre une suppression de l’acidité plus puissante et plus durable .

Analyse Des Réactions Chimiques

Synthetic Pathways for Vonoprazan Fumarate

Three primary synthetic routes are documented, differing in starting materials, intermediates, and reaction conditions.

Reductive Amination

  • Reagents : Sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) .
  • Conditions : 60–80°C in tetrahydrofuran (THF) .
  • Example :
    5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide reacts with NaBH₄/BF₃·Et₂O to yield free base .

Ester Reduction

  • Reagents : DIBAL-H (problematic due to cost and safety) vs. NaBH₄ (safer alternative) .
  • Solvents : THF or methyl tetrahydrofuran .

Salt Formation

  • Conditions : Ethyl acetate + fumaric acid at 50°C .
  • Yield : 87–91% .

Table 1: Comparison of Synthetic Routes

ParameterRoute 1 Route 2 Route 3
Total Steps 6–755
Key Reagents DIBAL-H, NaBH₄Metallic cobaltNaBH₄, Boc anhydride
Yield ~70%>70%91% (final step)
Industrial Viability LowHighModerate

Table 2: Reaction Conditions for Reductive Amination

ParameterExample 5 Example 6
Reagent NaBH₄/BF₃·Et₂OKBH₄/BF₃·Et₂O
Temperature 70–80°C60–70°C
Solvent THFMethyl THF
Yield 91%87%

Industrial-Scale Optimization

  • Improved Processes :
    • Use of methyl tetrahydrofuran instead of THF for better solvent recovery .
    • Impurity Control : Recrystallization from methanol/water (1:1) removes dimethylamino byproducts .
  • Cost-Effective Catalysts : Replacement of DIBAL-H with NaBH₄ reduces expenses .

Stability and Degradation

  • pH Sensitivity : this compound degrades in acidic conditions due to its pyrrole structure .
  • Metabolism : Primarily metabolized by CYP3A4, with minor roles for CYP2B6 and CYP2C19 .

Activité Biologique

Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has garnered attention for its efficacy in treating acid-related gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and peptic ulcers. This article delves into the biological activity of vonoprazan, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Vonoprazan acts by competitively inhibiting the potassium ion binding site of the gastric H+/K+ ATPase, leading to a potent and sustained reduction in gastric acid secretion. This mechanism differentiates it from traditional proton pump inhibitors (PPIs), which require activation in an acidic environment.

Key Pharmacokinetic Findings

  • Absorption : Vonoprazan is rapidly absorbed with peak plasma concentrations occurring within 1-3 hours post-administration.
  • Half-life : The drug has a half-life ranging from 5 to 10 hours, allowing for once-daily dosing.
  • Metabolism : It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which may lead to potential drug-drug interactions .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of vonoprazan in various conditions:

Case Studies and Clinical Trials

  • Erosive Esophagitis : A pivotal phase III trial showed that vonoprazan (20 mg) was non-inferior to lansoprazole (30 mg) in healing erosive esophagitis after 8 weeks of treatment. The healing rate for vonoprazan was approximately 93%, compared to 87% for lansoprazole .
  • Helicobacter pylori Eradication : A network meta-analysis indicated that vonoprazan-based triple therapy achieved eradication rates exceeding 90%, significantly higher than standard therapies. However, effectiveness was reduced in areas with high clarithromycin resistance .
  • Reflux Esophagitis : Studies have shown that vonoprazan significantly improves 24-hour esophageal pH levels and reduces inflammation compared to PPIs, indicating superior mucosal healing properties .

Safety Profile

The safety profile of vonoprazan has been extensively evaluated in clinical trials:

  • Adverse Events : The incidence of adverse events with vonoprazan is comparable to that of traditional PPIs, with no serious adverse effects reported even at higher doses (up to 40 mg) .
  • Drug Interactions : Research indicates that vonoprazan can inhibit the metabolism of drugs like midazolam and bupropion, suggesting caution when co-administered with medications metabolized by CYP3A4 .

Comparative Efficacy Against Proton Pump Inhibitors

ParameterVonoprazanProton Pump Inhibitors
Healing Rate for Erosive Esophagitis~93%~87%
Time to Symptom ReliefFasterSlower
Mucosal Healing ImprovementSignificantModerate
Adverse Event RateComparableComparable

Propriétés

IUPAC Name

(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGSHYHKHPCCJW-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881681-01-2, 1260141-27-2
Record name 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881681-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vonoprazan fumurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK 438
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONOPRAZAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.